Polymyxin B Nonapeptide: A Technical Guide to its Discovery, Synthesis, and Application as a Gram-Negative Sensitizer
Polymyxin B Nonapeptide: A Technical Guide to its Discovery, Synthesis, and Application as a Gram-Negative Sensitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polymyxin (B74138) B nonapeptide (PMBN) is a cyclic cationic peptide derived from the potent antibiotic Polymyxin B. While exhibiting significantly reduced intrinsic antibacterial activity and toxicity compared to its parent compound, PMBN has garnered substantial interest for its ability to permeabilize the outer membrane of Gram-negative bacteria. This unique property allows it to act as a sensitizing agent, or adjuvant, potentiating the efficacy of other antibiotics that would otherwise be ineffective against these challenging pathogens. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to PMBN, serving as a comprehensive resource for researchers in the field of antimicrobial drug development.
Discovery and Background
Polymyxin B, discovered in the 1940s, is a last-resort antibiotic against multidrug-resistant Gram-negative bacteria.[1] However, its clinical use is hampered by significant nephrotoxicity and neurotoxicity.[1][2] This led to research into less toxic derivatives. PMBN was identified as a derivative of Polymyxin B where the N-terminal fatty acyl diaminobutyric acid residue is removed, often through enzymatic cleavage.[3][4] This modification dramatically reduces its direct bactericidal activity but preserves its ability to interact with and disrupt the bacterial outer membrane.[5][6] The core discovery was that while PMBN itself is not a potent antibiotic, it can make Gram-negative bacteria susceptible to other classes of antibiotics.[4][7][8]
Mechanism of Action: Outer Membrane Permeabilization
The primary mechanism of action for PMBN involves its interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[7][9] The polycationic nature of the peptide, owing to its five diaminobutyric acid (Dab) residues, facilitates an electrostatic interaction with the negatively charged phosphate (B84403) groups of Lipid A, a core component of LPS.[10][11] This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS structure.[9] The displacement of these cations by the bulkier PMBN molecule leads to a disorganization and permeabilization of the outer membrane, creating channels through which other molecules, including antibiotics, can pass.[9][12] Unlike Polymyxin B, the absence of the fatty acid tail in PMBN means it does not typically proceed to disrupt the inner cytoplasmic membrane, which is a key step in bacterial killing for the parent molecule and a contributor to its toxicity.[9][13]
Caption: Mechanism of PMBN-mediated outer membrane permeabilization.
Chemical Synthesis
While initial discovery involved enzymatic cleavage, chemical synthesis is the standard for producing PMBN and its analogs for research and development. Solid-phase peptide synthesis (SPPS) is the most common and efficient method.[14][15]
An overview of a typical on-resin cyclization synthesis route is as follows:
-
Resin Anchoring: The C-terminal amino acid (Threonine) is anchored to a solid support resin.
-
Peptide Chain Elongation: The remaining amino acids are sequentially coupled using Fmoc/tBu protection chemistry.
-
Side Chain Deprotection & Cyclization: The protecting group of the amino acid that will form the cyclic amide bond (e.g., the side chain of Dab at position 4) is selectively removed. The peptide is then cyclized on-resin.
-
Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous deprotection of all remaining side-chain protecting groups using a strong acid cocktail (e.g., Trifluoroacetic acid).
-
Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][14]
Caption: General workflow for solid-phase synthesis of PMBN.
Quantitative Data Summary
The following tables summarize key quantitative data for Polymyxin B nonapeptide from various studies.
Table 1: In Vitro Antibacterial and Sensitizing Activity
| Organism | PMBN MIC (μg/mL) | Partner Antibiotic | Partner MIC Alone (μg/mL) | Partner MIC with PMBN (μg/mL) | Fold Reduction |
| E. coli ATCC 25922 | > 32[14] | Novobiocin | - | - | 8-fold or more[4] |
| E. coli CDC AR-0346 | > 32[16] | Azithromycin (B1666446) | ≥128 | 8 | ≥16 |
| P. aeruginosa ATCC 27853 | 2[14] | Novobiocin | - | - | - |
| K. pneumoniae | - | Novobiocin | - | - | - |
| A. baumannii | > 32[10] | - | - | - | - |
Note: MIC values can vary based on specific strains and testing conditions.
Table 2: Toxicity Data
| Assay Type | Cell Line / Model | Polymyxin B (Value) | PMBN (Value) | Fold Difference | Reference |
| TC₅₀ (μM) | ciPTEC (Renal Cells) | < 30 | > 300 | >10x less toxic | [10][11] |
| In Vitro Cytotoxicity | K562 cells | - | - | ~100x less toxic | [3] |
| In Vivo Toxicity | Mice (LD₅₀) | 9 mg/kg | 43 mg/kg | ~4.8x less toxic | [13] |
| In Vivo Nephrotoxicity | Dogs (at 1.5-3.0 mg/kg) | Observed | Not Observed | - | [5][17] |
| In Vivo Neurotoxicity | Dogs (at 1.5-3.0 mg/kg) | Observed | Not Observed | - | [5][17] |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation: Prepare serial two-fold dilutions of the test compound (e.g., PMBN) in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18]
-
Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.[16][18]
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[18]
-
Reading: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.[18] Include positive (no drug) and negative (no bacteria) controls on each plate.
Checkerboard Synergy Assay
Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Antibiotic A horizontally and Antibiotic B vertically. The final plate will contain various combinations of both drugs.[12][16]
-
Inoculation: Inoculate the plate with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[16]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Outer Membrane Permeability Assay (NPN Uptake)
Objective: To measure the extent of outer membrane disruption by assessing the uptake of the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN).
Methodology:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Harvest and wash the cells, then resuspend in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[18]
-
Assay Setup: In a black 96-well plate, add the bacterial suspension.
-
Probe Addition: Add NPN to a final concentration of 10-40 µM. NPN shows weak fluorescence in aqueous environments but fluoresces strongly upon entering the hydrophobic interior of the cell membrane.[18]
-
Compound Addition: Add serial dilutions of the test compound (PMBN).
-
Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation ~350 nm, Emission ~420 nm). An increase in fluorescence indicates NPN uptake and thus, outer membrane permeabilization.[18]
Caption: Workflow for a typical checkerboard synergy assay.
Characterization and Purity Analysis
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for both the purification of synthetic PMBN and for assessing its final purity.[14][17] Purity of >95% is standard for biological assays.[14]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[14][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for detailed structural characterization, confirming the peptide's overall structure and conformation.[20][21][22] Studies comparing PMBN and Polymyxin B via NMR have shown their overall structures are quite similar, though the acyl chain on Polymyxin B restricts its mobility.[20][21]
Conclusion and Future Directions
Polymyxin B nonapeptide represents a promising scaffold for the development of antibiotic adjuvants. Its well-defined mechanism of action, coupled with a significantly improved safety profile over its parent compound, makes it an attractive candidate for combination therapies against multidrug-resistant Gram-negative pathogens. The synthetic routes are well-established, allowing for the generation of novel analogs with potentially enhanced permeabilizing activity or other desirable properties. Future research will likely focus on optimizing the structure of PMBN to improve its potency as a sensitizer, further reducing any residual toxicity, and expanding its utility in combination with a wider range of antibiotic classes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial synergism of polymyxin B nonapeptide and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification, toxicity, and antiendotoxin activity of polymyxin B nonapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-function studies of polymyxin B nonapeptide: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 13. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Function Studies of Polymyxin B Lipononapeptides [mdpi.com]
- 15. A new strategy for total solid-phase synthesis of polymyxins | CoLab [colab.ws]
- 16. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification, toxicity, and antiendotoxin activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of the structure and dynamics of the antibiotic peptide polymyxin B and the inactive nonapeptide in aqueous trifluoroethanol by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Quantitative Determination of Major Active Components in Polymyxin B Medicinal Products by NMR Spectroscopy | Kuz’mina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
